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Compound of Interest

Compound Name: ATTO 425

Cat. No.: B1264053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ATTO 425, a

fluorescent dye with exceptional properties for flow cytometry. ATTO 425 is a valuable tool for

immunophenotyping and other flow cytometry applications due to its high fluorescence

quantum yield, significant Stokes shift, and excellent photostability.[1]

Introduction to ATTO 425 in Flow Cytometry
ATTO 425 is a coumarin-based dye that is optimally excited by the violet laser (405 nm),

making it an excellent choice for inclusion in multicolor flow cytometry panels.[1] Its key

features include strong absorption, a large Stokes shift which minimizes spectral overlap with

other fluorochromes, and low molecular weight.[1] These characteristics contribute to bright

signals and high-resolution data in complex biological samples.

Key Advantages of ATTO 425:

High Quantum Yield: Results in bright fluorescence signals, improving the detection of low-

abundance antigens.[1]

Large Stokes Shift: The significant separation between its excitation and emission peaks

reduces the need for extensive compensation.[1]
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Photostability: Maintains stable fluorescence upon prolonged exposure to excitation light,

ensuring consistent signal intensity during data acquisition.[1]

Violet Laser Excitation: Compatible with the commonly available 405 nm violet laser on most

modern flow cytometers.

Spectroscopic Properties of ATTO 425
Understanding the excitation and emission spectra of ATTO 425 is crucial for proper instrument

setup and panel design.

Property Value

Excitation Maximum (λex) 436 nm

Emission Maximum (λem) 484 nm

Molar Extinction Coefficient 45,000 cm⁻¹M⁻¹

Fluorescence Quantum Yield ~90%

Recommended Laser Line Violet (405 nm)

Common Filter Set 450/50 nm bandpass

Application: Immunophenotyping of Human T-Cell
Subsets
This section details the use of an ATTO 425-conjugated antibody in a multicolor flow cytometry

panel for the identification and quantification of human T-cell subsets from peripheral blood

mononuclear cells (PBMCs).

Hypothetical Multicolor Panel Design
This panel is designed for the comprehensive analysis of major T-cell populations.
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Marker Fluorochrome Laser Line Purpose

CD45 BV510 Violet
Leukocyte common

antigen

CD3 FITC Blue Pan T-cell marker

CD4 ATTO 425 Violet Helper T-cell marker

CD8 PE Yellow-Green
Cytotoxic T-cell

marker

CD19 APC Red
B-cell marker (for

exclusion)

CD14 PerCP-Cy5.5 Blue
Monocyte marker (for

exclusion)

Live/Dead
Viability Dye (e.g.,

Zombie Violet™)
Violet

Exclusion of dead

cells

Expected Quantitative Data
The following table presents hypothetical data representing typical results from the analysis of

healthy human PBMCs using the panel described above.

Cell Population
Percentage of Live, Single
Cells (%)

Median Fluorescence
Intensity (MFI) of ATTO 425
(CD4)

T-cells (CD3+) 65.2 -

Helper T-cells (CD3+CD4+) 45.8 15,000

Cytotoxic T-cells (CD3+CD8+) 18.5 250

B-cells (CD19+) 8.9 200

Monocytes (CD14+) 12.3 300
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Protocol for Antibody Conjugation: ATTO 425 NHS Ester
This protocol describes the conjugation of ATTO 425 NHS ester to a primary antibody (e.g.,

anti-human CD4).

Materials:

Purified monoclonal antibody (2 mg/mL in amine-free buffer, e.g., PBS)

ATTO 425 NHS ester

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate buffer, pH 8.3

Size-exclusion chromatography column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Antibody Preparation:

If the antibody is in a buffer containing amines (e.g., Tris or glycine), dialyze against PBS,

pH 7.4.

Adjust the antibody solution to a final concentration of 2 mg/mL in PBS.

Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to

~8.3.

ATTO 425 NHS Ester Stock Solution Preparation:

Immediately before use, dissolve the ATTO 425 NHS ester in anhydrous DMF or DMSO to

a concentration of 2 mg/mL.

Conjugation Reaction:
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Add a 2- to 4-fold molar excess of the reactive dye solution to the antibody solution. For an

antibody, this typically corresponds to adding 10-20 µL of the dye solution to 1 mL of the

protein solution.

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

Purification of the Conjugate:

Separate the labeled antibody from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

Collect the fractions containing the fluorescently labeled antibody. The first colored peak to

elute is the conjugated antibody.

Determination of Degree of Labeling (DOL) (Optional):

Measure the absorbance of the conjugate at 280 nm and 436 nm.

Calculate the protein concentration and the dye concentration to determine the average

number of dye molecules per antibody. An optimal DOL for most antibodies is between 2

and 10.

Protocol for Immunophenotyping of Human PBMCs
Materials:

Cryopreserved or freshly isolated human PBMCs

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

ATTO 425-conjugated anti-human CD4 antibody

Other fluorescently conjugated antibodies for the panel

Viability dye

Fixation/Permeabilization buffer (if performing intracellular staining)

Compensation beads

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1264053?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow cytometer

Procedure:

Cell Preparation:

Thaw cryopreserved PBMCs quickly in a 37°C water bath and transfer to a tube containing

pre-warmed culture medium.

Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend in FACS

buffer.

Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in FACS buffer.

Viability Staining:

Add 100 µL of the cell suspension (1 x 10⁶ cells) to a FACS tube.

Add the viability dye according to the manufacturer's instructions and incubate in the dark.

Surface Staining:

Add the cocktail of fluorescently conjugated antibodies (including ATTO 425-CD4) at their

predetermined optimal concentrations.

Incubate for 20-30 minutes at 4°C in the dark.

Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes

between washes.

Fixation (Optional, for sample preservation):

After the final wash, resuspend the cell pellet in 200 µL of 1-4% paraformaldehyde in PBS.

Incubate for 20 minutes at 4°C.

Wash once with FACS buffer and resuspend in an appropriate volume for acquisition.

Data Acquisition:
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Resuspend the final cell pellet in 300-500 µL of FACS buffer.

Prepare single-color compensation controls using compensation beads and each of the

antibodies in the panel.

Set up the flow cytometer with the appropriate laser and filter settings for all

fluorochromes, including ATTO 425 (Violet laser, ~450/50 nm filter).

Run the compensation controls and calculate the compensation matrix.

Acquire the stained samples.

Visualizations
Experimental Workflow
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Caption: Flow cytometry workflow for immunophenotyping of PBMCs.
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Gating Strategy for T-Cell Subset Analysis

Total Events SingletsFSC-A vs FSC-H Live CellsViability Dye vs FSC-A Lymphocytes
(CD45+)

SSC-A vs CD45 T-Cells
(CD3+)

CD3 vs SSC-A

Helper T-Cells
(CD4+)

CD4 (ATTO 425)
vs CD8

Cytotoxic T-Cells
(CD8+)

CD4 (ATTO 425)
vs CD8

Click to download full resolution via product page

Caption: Gating strategy for identifying T-cell subsets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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